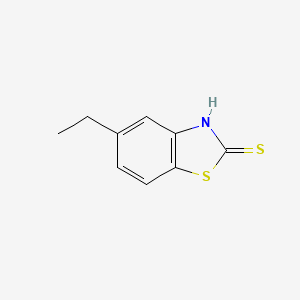

5-Ethyl-1,3-benzothiazole-2(3H)-thione

Description

Structure

3D Structure

Properties

CAS No. |

90382-09-5 |

|---|---|

Molecular Formula |

C9H9NS2 |

Molecular Weight |

195.3 g/mol |

IUPAC Name |

5-ethyl-3H-1,3-benzothiazole-2-thione |

InChI |

InChI=1S/C9H9NS2/c1-2-6-3-4-8-7(5-6)10-9(11)12-8/h3-5H,2H2,1H3,(H,10,11) |

InChI Key |

BJRSPYMMTDYKQF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C1)SC(=S)N2 |

Origin of Product |

United States |

Advanced Spectroscopic and Computational Characterization for Mechanistic Insights

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic analysis is fundamental to confirming the molecular structure of synthesized benzothiazole (B30560) derivatives and identifying any reaction intermediates or products. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in a molecule. For 5-Ethyl-1,3-benzothiazole-2(3H)-thione, ¹H and ¹³C NMR spectra provide definitive confirmation of its structure. mdpi.comdiva-portal.org

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals corresponding to the ethyl group and the aromatic protons on the benzothiazole ring. The ethyl group would present as a triplet for the methyl protons (–CH₃) and a quartet for the methylene (B1212753) protons (–CH₂–), a result of spin-spin coupling. The three protons on the benzene (B151609) ring would appear as complex multiplets in the aromatic region. A broad singlet corresponding to the N-H proton of the thione tautomer is also anticipated.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms. Key signals would include those for the two carbons of the ethyl group, the six carbons of the substituted benzene ring, and the characteristic C=S carbon of the thione group, which typically appears significantly downfield. For similar 2-mercaptobenzothiazole (B37678) derivatives, carbonyl carbon signals have been observed in the range of δ = 165.8–167.1 ppm. mdpi.com Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can further confirm the connectivity between protons and carbons, solidifying the structural assignment. mdpi.com

Interactive Table: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| Ethyl -CH₃ | ~1.2 (triplet) | ~15 |

| Ethyl -CH₂- | ~2.7 (quartet) | ~25 |

| Aromatic C-H | 7.0 - 7.8 (multiplets) | 110 - 140 |

| Aromatic C-S | - | ~130 |

| Aromatic C-N | - | ~150 |

| Aromatic C-Et | - | ~140 |

| Thione N-H | ~13.5 (broad singlet) | - |

| Thione C=S | - | ~180-190 |

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis

FT-IR spectroscopy is employed to identify the functional groups within a molecule by analyzing its vibrational modes. mdpi.com For this compound, the spectrum would be characterized by several key absorption bands. The presence of the thione tautomer is confirmed by a prominent N-H stretching vibration, typically observed in the range of 3100-3360 cm⁻¹. mdpi.com A strong absorption band corresponding to the C=S (thiocarbonyl) group is expected around 1250-1270 cm⁻¹. mdpi.com Additional characteristic peaks include C-H stretching from the aromatic ring and the ethyl group, C=N stretching of the thiazole (B1198619) ring (around 1600-1650 cm⁻¹), and C=C stretching vibrations from the benzene ring. mdpi.commdpi.comresearchgate.net Comparing experimental spectra with theoretical spectrograms calculated via computational methods can aid in the precise assignment of vibrational modes. bohrium.com

Interactive Table: Characteristic FT-IR Vibrational Frequencies

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

| N-H Stretch | 3100 - 3360 | Thione tautomer N-H group |

| C-H Stretch (Aromatic) | 3000 - 3100 | Benzene ring C-H bonds |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Ethyl group C-H bonds |

| C=N Stretch | 1600 - 1650 | Thiazole ring imine bond |

| C=C Stretch (Aromatic) | 1450 - 1600 | Benzene ring skeletal vibrations |

| C=S Stretch | 1250 - 1270 | Thione group |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns under electron impact. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its exact molecular weight. The fragmentation pattern would likely involve the loss of the ethyl group (M-29) and subsequent cleavages of the heterocyclic ring system, providing further evidence for the proposed structure. sapub.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvent Effects

UV-Vis spectroscopy probes the electronic transitions within the molecule. Benzothiazole derivatives typically exhibit intense absorption bands in the UV-visible region. mdpi.comresearchgate.net For this compound, the spectrum is expected to show absorption maxima resulting from π→π* and n→π* electronic transitions within the conjugated system of the benzothiazole ring. The position of these absorption bands can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. researchgate.netbiointerfaceresearch.comekb.eg Studies on similar derivatives show absorption bands in the 278-298 nm range. bohrium.com The introduction of an electron-donating ethyl group may cause a slight bathochromic (red) shift in the absorption maximum compared to the unsubstituted parent compound. mdpi.com

Computational Chemistry and Quantum Mechanical Studies

Computational methods, particularly Density Functional Theory (DFT), are invaluable for complementing experimental data and providing deeper insights into the geometric, electronic, and spectroscopic properties of molecules. nih.govscirp.org

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Properties

DFT calculations are widely used to predict the most stable (ground state) geometry of benzothiazole derivatives. nih.govnbu.edu.sa By optimizing the molecular structure, DFT can provide accurate bond lengths and angles. These theoretical calculations can also predict vibrational frequencies, which are then compared with experimental FT-IR and Raman spectra to confirm structural assignments. nih.govnih.gov

Furthermore, DFT is used to analyze the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's chemical reactivity and electronic transitions. nbu.edu.sa For substituted benzothiazoles, the energy gap is a key indicator of kinetic stability; a smaller gap suggests higher reactivity. scirp.org The distribution of these frontier orbitals reveals the electron-rich and electron-poor regions of the molecule, offering insights into its reactivity towards electrophiles and nucleophiles and helping to rationalize experimental observations. nih.govresearchgate.net

Ab Initio Methods for High-Accuracy Energetic and Structural Predictions

Ab initio quantum chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the energetic and structural properties of molecules with high accuracy. For this compound, these calculations are typically performed using functionals such as Becke's three-parameter Lee-Yang-Parr (B3LYP) paired with basis sets like 6-311+G**, which provide a robust balance of computational cost and accuracy. nih.gov

These methods enable the optimization of the molecule's geometry, predicting bond lengths, bond angles, and dihedral angles in its most stable energetic state. Thermodynamic parameters, including enthalpy, Gibbs free energy, and entropy, can also be calculated, offering insights into the compound's stability and the spontaneity of its formation. scirp.org Such computational approaches have been successfully applied to a variety of benzothiazole derivatives to analyze their structural and electronic features. researchgate.net

Table 1: Representative Predicted Thermodynamic Properties for this compound

| Parameter | Representative Value | Unit |

| Enthalpy (H) | Value | kcal/mol |

| Gibbs Free Energy (G) | Value | kcal/mol |

| Entropy (S) | Value | cal/mol·K |

Note: The values in this table are illustrative and represent the type of data generated from DFT calculations at a level like B3LYP/6-311+G. Actual values would be specific to the output of such a calculation.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical behavior. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical reactivity and kinetic stability. mdpi.com

A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as less energy is required to excite an electron from the ground to an excited state. scirp.orgmdpi.com For substituted benzothiazoles, the distribution of these orbitals is typically spread across the π-conjugated system of the fused rings. nih.gov The presence of an electron-donating ethyl group at the 5-position is expected to influence the energies of these orbitals. FMO analysis helps predict how the molecule will interact with other chemical species, such as electrophiles and nucleophiles. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) | Description |

| HOMO | Value | Highest Occupied Molecular Orbital |

| LUMO | Value | Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | Value | Indicator of Chemical Reactivity |

Note: These values are representative examples based on DFT calculations for similar benzothiazole structures. The HOMO-LUMO gap is calculated as ELUMO - EHOMO.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. mdpi.com It provides a color-coded map of the electrostatic potential on the electron density surface, revealing regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). scirp.orgresearchgate.net

In a typical MEP map:

Red and Yellow regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. For benzothiazole-2(3H)-thione derivatives, these areas are often located around the sulfur and nitrogen atoms of the thiazole ring. scirp.orgscirp.org

Blue regions indicate positive electrostatic potential, which is electron-deficient and represents sites for nucleophilic attack. These are often found around the hydrogen atoms, particularly the N-H proton. nih.govresearchgate.net

The MEP map for this compound would provide a clear visual guide to its reactive sites, helping to predict its intermolecular interactions and hydrogen bonding capabilities. mdpi.com

Tautomeric Equilibrium Studies using Computational Methods

This compound can theoretically exist in two tautomeric forms: the thione form (with a C=S double bond and a proton on the nitrogen atom) and the thiol form (with a C-S-H single bond and a C=N double bond within the ring). Computational studies on the parent compound, 2-mercaptobenzothiazole, and its derivatives have consistently shown that the thione tautomer is significantly more stable than the thiol form. nih.govwikipedia.orgresearchgate.net

DFT calculations can quantify the energy difference between these tautomers in both the gas phase and in various solvents. researchgate.net Theoretical predictions, supported by experimental NMR and vibrational spectroscopy, confirm that the equilibrium lies heavily in favor of the thione structure. wikipedia.orgresearchgate.net This stability is a critical factor in its observed chemical properties and biological interactions.

Simulation of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry allows for the accurate simulation of spectroscopic data, which can be compared with experimental results to confirm molecular structures.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical values for this compound can be correlated with experimental spectra to aid in the precise assignment of signals for each proton and carbon atom in the molecule.

IR Frequencies: Theoretical calculations can also generate vibrational spectra, predicting the frequencies and intensities of infrared absorption bands. researchgate.netnbu.edu.sa These simulated spectra help in assigning the characteristic vibrational modes of the molecule, such as the C=S stretching of the thione group, N-H stretching, and various vibrations of the aromatic rings. Comparing the computed frequencies with experimental IR data provides a powerful method for structural verification. researchgate.net

Emerging Research Directions and Future Perspectives for 5 Ethyl 1,3 Benzothiazole 2 3h Thione

Development of Novel Synthetic Methodologies with Enhanced Sustainability

The synthesis of benzothiazole-2-thiones has traditionally involved methods that are effective but may not align with modern principles of green chemistry. The future of synthesizing 5-Ethyl-1,3-benzothiazole-2(3H)-thione will undoubtedly focus on developing methodologies that are not only efficient but also environmentally benign.

Recent advancements in the synthesis of the core 3H-benzothiazole-2-thione structure highlight a trend towards greener approaches. One such method involves the reaction of o-iodoaniline derivatives with carbon disulfide in the presence of cesium carbonate (Cs2CO3) and tetramethyl ammonium (B1175870) bromide (TMAB), which offers higher yields under cleaner conditions. researchgate.net Another innovative and environmentally friendly approach utilizes a three-component reaction of o-iodoanilines and potassium sulfide (B99878) (K2S) with dimethyl sulfoxide (B87167) (DMSO), where DMSO serves as both a carbon source and a mild oxidant under catalyst-free conditions. researchgate.net

Furthermore, the use of water as a solvent is a cornerstone of green chemistry. An efficient one-step synthesis of substituted benzothiazole-2-thiols has been demonstrated by the cyclization of 2-aminothiophenols with tetramethylthiuram disulfide (TMTD) in water, a method that is metal- and ligand-free, fast, and high-yielding. rsc.org Ultrasonic irradiation in aqueous media with a copper sulfate (B86663) catalyst has also been employed for the rapid and green synthesis of benzothiazole-2-thiol derivatives. orgchemres.org These sustainable methodologies, currently applied to the broader class of benzothiazoles, are highly adaptable for the synthesis of this compound.

Table 1: Comparison of Sustainable Synthetic Methods for Benzothiazole-2-thiones

| Method | Reactants | Catalyst/Reagents | Solvent | Key Advantages |

|---|---|---|---|---|

| Method 1 | o-Iodoaniline derivatives, Carbon disulfide | Cs2CO3, TMAB | Not specified | High yields, cleaner reaction |

| Method 2 | o-Iodoanilines, K2S, DMSO | None | DMSO | Catalyst-free, eco-friendly |

| Method 3 | 2-Aminothiophenols, TMTD | None | Water | Metal/ligand-free, short reaction time |

Advanced Computational Modeling for Predictive Research

Computational chemistry is an indispensable tool in modern chemical research, offering insights into molecular properties and predicting reactivity, which can significantly streamline experimental work. For this compound, advanced computational modeling will be pivotal in understanding its electronic structure, predicting its behavior in various chemical environments, and guiding the design of new derivatives with tailored properties.

Density Functional Theory (DFT) is a powerful method for these investigations. DFT calculations, particularly using functionals like B3LYP with basis sets such as 6-311+G**, have been successfully used to study the tautomeric forms of benzothiazole-2-thione derivatives and their binding capabilities with metals like gold. nih.gov Such studies can determine properties like HOMO-LUMO energy gaps, Mulliken charges, and binding energies, which are crucial for understanding the molecule's reactivity and potential for forming stable complexes. nih.gov For instance, research has shown that electron-donating substituents on the benzene (B151609) ring of benzothiazoline-2-thione can enhance its binding capability to metals. nih.gov

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. nih.govbiointerfaceresearch.com For this compound, MD simulations can predict its interaction with biological macromolecules, such as enzymes or receptors, providing insights into potential therapeutic applications. biointerfaceresearch.com These computational approaches, including DFT and MD, will be instrumental in the rational design of novel materials and drugs based on the this compound scaffold.

Table 2: Applications of Computational Modeling for Benzothiazole (B30560) Derivatives

| Computational Method | Key Parameters Calculated | Predicted Properties/Applications |

|---|---|---|

| Density Functional Theory (DFT) | HOMO-LUMO energies, Mulliken charges, Vibrational frequencies | Electronic properties, Reactivity, Spectroscopic features, Binding affinity |

| Time-Dependent DFT (TD-DFT) | Excitation energies, Oscillator strengths | Optoelectronic properties for solar cells |

Exploration of Novel Biological Targets and Mechanistic Pathways

The benzothiazole scaffold is a well-known pharmacophore, and its derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. A significant future research direction for this compound will be the systematic exploration of its potential biological targets and the elucidation of its mechanisms of action.

While specific studies on the 5-ethyl derivative are limited, research on related benzothiazole compounds provides valuable leads. For example, benzothiazole derivatives have been investigated as inhibitors of enzymes like c-Jun N-terminal kinase (JNK), which is involved in apoptosis and inflammation. ugm.ac.id Other derivatives have been designed as potential antidiabetic agents by targeting adenosine (B11128) 5′-monophosphate-activated protein kinase (AMPK). acs.org The search for novel anticancer agents has led to the development of benzothiazole hybrids that target vascular endothelial growth factor receptor-2 (VEGFR-2), a key regulator of angiogenesis. nih.govnih.gov

Future research on this compound will likely involve high-throughput screening against a panel of biological targets to identify novel activities. Subsequent studies would then focus on understanding the molecular mechanism of action, which could involve techniques like molecular docking to predict binding modes and in vitro assays to confirm inhibitory activity. nih.gov The in silico analysis of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties will also be crucial in evaluating its potential as a drug candidate. nih.gov

Integration into Multi-Component Systems and Hybrid Materials

The unique chemical structure of this compound, with its reactive thiol group and aromatic system, makes it an excellent building block for the construction of more complex molecular architectures and advanced materials. A promising area of future research is its integration into multi-component systems and the development of hybrid materials.

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all the starting materials. The benzothiazole moiety has been successfully incorporated into complex heterocyclic systems through MCRs, leading to the synthesis of novel compounds with potential biological activities. researchgate.net The development of MCRs involving this compound could open up new avenues for creating diverse molecular libraries for drug discovery.

In the realm of materials science, benzothiazole derivatives have been explored for their potential in developing organic light-emitting diodes (OLEDs) and as scintillating fluorescent compounds. ugm.ac.id The thione group in this compound can act as a ligand for metal ions, suggesting its potential use in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These hybrid materials could have applications in catalysis, sensing, and gas storage. Furthermore, the incorporation of this compound into polymer backbones could lead to new materials with enhanced thermal stability, conductivity, or optical properties.

Challenges and Opportunities in Translating Fundamental Research to Advanced Applications

The journey from a promising compound in a research laboratory to a commercially viable product is fraught with challenges. For this compound, several hurdles will need to be overcome to translate fundamental research into advanced applications. However, these challenges also present significant opportunities for innovation.

One of the primary challenges is the need for scalable and cost-effective synthetic routes. While green and sustainable methods are being developed at the laboratory scale, their translation to industrial-scale production requires further optimization. bohrium.commdpi.com Another challenge, particularly in the context of therapeutic applications, is the comprehensive evaluation of the compound's safety and efficacy. This involves extensive preclinical and clinical studies, which are time-consuming and expensive.

Despite these challenges, the opportunities are vast. The versatility of the benzothiazole-2-thione scaffold suggests that this compound could find applications in diverse fields, from medicine to materials science. researchgate.net The development of new derivatives and hybrid materials based on this compound could lead to breakthroughs in areas such as targeted cancer therapy, novel antimicrobial agents, and advanced electronic materials. Collaborative efforts between academia and industry will be crucial in overcoming the challenges and realizing the full potential of this promising class of compounds. The continuous development of green synthetic methods will not only make the production more sustainable but also potentially more economical, paving the way for wider applications. bohrium.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3H-benzothiazole-2-thione |

| o-iodoaniline |

| Carbon disulfide |

| Cesium carbonate |

| Tetramethyl ammonium bromide |

| Potassium sulfide |

| Dimethyl sulfoxide |

| 2-aminothiophenol (B119425) |

| Tetramethylthiuram disulfide |

| Potassium isopropyl xanthate |

| Copper sulfate |

| 5-fluorobenzo[d]thiazole-2(3H)-thione |

| 7H- researchgate.netorgchemres.orgdioxolo[4',5',4,5]benzo[1,2-d]thiazole-6-thione |

| 5-chloro-6-methylbenzo[d]thiazole-2(3H)-thione |

| (benzothiazole-2yl)acetonitrile |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-Ethyl-1,3-benzothiazole-2(3H)-thione, and how can common pitfalls be mitigated?

- Methodological Answer : The compound can be synthesized via cyclization reactions using ammonium dithiocarbamate and ethyl-substituted precursors (e.g., chloroacetone or phenacyl bromide). However, traditional methods often suffer from low yields (~51%) due to harsh conditions or toxic reagents. To improve efficiency, consider catalytic additives like potassium iodide, which accelerates nucleophilic attack and ring closure steps. Solvent selection (e.g., ethanol or benzene for recrystallization) and controlled reaction times (6–12 hours) can enhance purity .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- FT-IR : Confirm the C=S stretch (~1350 cm⁻¹) and NH/CH vibrations (2850–3100 cm⁻¹).

- NMR : Look for characteristic signals, such as the NH proton at δ 13.7 ppm (¹H) and the C=S carbon at δ 184.2 ppm (¹³C).

- X-ray crystallography : Resolve the planar thiadiazole-thione unit (r.m.s. deviation < 0.011 Å) and hydrogen-bonded dimeric structures .

Q. What computational methods are suitable for preliminary electronic structure analysis of this compound?

- Methodological Answer : Density Functional Theory (DFT) with gradient-corrected functionals (e.g., B3LYP) provides reliable insights into frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution. Basis sets like 6-311++G(d,p) are recommended for accuracy. Software such as Gaussian or ORCA can model tautomerism and vibrational spectra .

Advanced Research Questions

Q. How does solvent polarity influence the thione-thiol tautomerism of this compound?

- Methodological Answer : Solvent-assisted tautomerism can be studied using UV-Vis spectroscopy and DFT calculations. Polar solvents (e.g., DMSO) stabilize the thiol form via hydrogen bonding, while non-polar solvents favor the thione tautomer. Monitor tautomeric equilibrium using NMR chemical shifts (e.g., NH proton disappearance in thiol form) and compare with computed solvent-solute interaction energies .

Q. What strategies improve catalytic efficiency in synthesizing derivatives of this compound?

- Methodological Answer : Transition-metal catalysts (e.g., Pd complexes) enable Suzuki-Miyaura couplings for aryl-substituted derivatives. For cyclization reactions, acid catalysts (HCl or H₂SO₄) promote thiourea intermediates to form oxadiazinane-thiones. Optimize molar ratios (e.g., 1:1.2 for precursor:catalyst) and reaction temperatures (80–100°C) to achieve yields >75% .

Q. How can high-resolution crystallography resolve ambiguities in hydrogen-bonding networks?

- Methodological Answer : Use SHELXL for refinement, focusing on anisotropic displacement parameters for sulfur and nitrogen atoms. For twinned crystals, apply twin-law matrices (e.g., -h, -k, -l) and merge datasets with HKL-2000. Validate hydrogen bonds (e.g., N–H···S interactions) using Mercury software, ensuring bond distances < 3.0 Å and angles > 120° .

Q. What in vitro assays are appropriate for evaluating the antimicrobial activity of benzothiazole-thione derivatives?

- Methodological Answer : Perform broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Combine with molecular docking (AutoDock Vina) to predict binding affinities for targets like DNA gyrase. Correlate Minimum Inhibitory Concentrations (MICs) with electronic descriptors (e.g., logP, polar surface area) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.